molecular formula C25H23FN2O6 B12011043 [2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

Cat. No.: B12011043
M. Wt: 466.5 g/mol
InChI Key: OZELDHHVBQPXOB-JFLMPSFJSA-N
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Description

[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate (CID 9664310) is a hydrazone derivative characterized by:

  • Molecular formula: C₂₄H₂₁FN₂O₅.
  • Key structural features: A hydrazinylidene group (C=N–NH–) enabling tautomerism and hydrogen bonding . A 4-methoxybenzoate ester group contributing to lipophilicity and steric effects.
  • Synthesis: Likely derived from hydrazine-mediated condensation reactions, as seen in analogous compounds (e.g., hydrazide intermediates in and ).

Properties

Molecular Formula

C25H23FN2O6

Molecular Weight

466.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C25H23FN2O6/c1-3-32-23-14-17(15-27-28-24(29)16-33-21-11-7-19(26)8-12-21)4-13-22(23)34-25(30)18-5-9-20(31-2)10-6-18/h4-15H,3,16H2,1-2H3,(H,28,29)/b27-15+

InChI Key

OZELDHHVBQPXOB-JFLMPSFJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)F)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)F)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 2-ethoxy-4-formylphenyl with 4-fluorophenoxyacetic acid hydrazide under specific conditions to form the hydrazone intermediate. This intermediate is then reacted with 4-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups.

    Reduction: Reduction reactions may target the hydrazone linkage, converting it to a hydrazine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted aromatic compounds with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its specific functional groups.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets. The ethoxy and methoxy groups may facilitate binding to certain enzymes or receptors, while the fluorophenoxy group could enhance its stability and bioavailability. The hydrazone linkage is crucial for its reactivity and potential biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Variations Among Analogues

Compound (CID/Reference) Substituent on Phenoxy Acetyl Group Benzoate Ester Group Bioactive Moieties Evidence Source
Target Compound (CID 9664310) 4-Fluorophenoxy 4-Methoxybenzoate Hydrazinylidene, fluoro substituent
2-ethoxy-4-[(E)-[2-(4-methylphenoxy)acetyl]... 4-Methylphenoxy Benzoate (unsubstituted) Methyl substituent
4-[(E)-[2-(2,4-dichlorophenoxy)acetyl]... 2,4-Dichlorophenoxy Benzoate (unsubstituted) Chloro substituents
4-[(E)-[2-(4-toluidino)acetyl]... 4-Toluidino (NH–C₆H₄–CH₃) 4-Methoxybenzoate Amino group
Methyl (E)-3,5-dimethoxy-2-... 4-Methoxybenzoyl 3,5-Dimethoxybenzoate Multiple methoxy groups

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (K) Solubility Trends Hydrogen Bonding Patterns
Target Compound Not reported Moderate in DMSO, chloroform N–H⋯O and C–H⋯O interactions
Methyl (E)-3,5-dimethoxy-2-... 367–369 (analogue) High in methanol, ethyl acetate Intramolecular N–H⋯O bonds
(E)-2-[(4-ethoxyphenyl)imino]... 365–367 Low in water, high in ethanol R₂²(22) dimer motifs
  • Crystallography : The target compound’s planar hydrazone moiety likely adopts an E-configuration, similar to analogues in and , with dihedral angles between aromatic rings <20°, favoring π-π stacking .

Biological Activity

[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, characterized by ethoxy, methoxy, and fluorophenoxy groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H23FN2O6C_{25}H_{23}FN_2O_6 with a molecular weight of 466.5 g/mol. The IUPAC name provides insight into its structural components:

  • Ethoxy group : Enhances solubility and potential bioactivity.
  • Fluorophenoxy group : May increase metabolic stability and lipophilicity.
  • Hydrazone linkage : Critical for reactivity and biological interaction.

The biological activity of [2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate is hypothesized to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, potentially affecting pathways related to inflammation or cancer.
  • Receptor Binding : The presence of specific functional groups may facilitate binding to receptors associated with neurotransmission or hormonal regulation.
  • Oxidative Stress Modulation : The compound's structure suggests potential antioxidant properties, which could protect cells from oxidative damage.

Anticonvulsant Activity

A study investigated the anticonvulsant properties of related hydrazone derivatives, revealing that modifications similar to those in [2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate can enhance efficacy against seizures induced by maximal electroshock (MES). The incorporation of fluorine atoms was noted to improve metabolic stability and activity in animal models .

Cytotoxicity and Antiproliferative Effects

Research has indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives were tested against human breast cancer cells, showing significant inhibition of cell proliferation. The hydrazone moiety was critical for this activity, suggesting that [2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate may possess similar properties .

Case Studies

  • Antitumor Activity : A series of hydrazone derivatives were synthesized and evaluated for their antitumor activity against several cancer cell lines. Results indicated that compounds with methoxy and ethoxy substituents exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. This suggests that the specific functional groups in [2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate could similarly potentiate antitumor effects.
  • Neuroprotective Effects : In a study assessing neuroprotective properties, derivatives similar to [2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate were shown to protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to their ability to scavenge free radicals and modulate apoptotic pathways .

Comparative Analysis

The biological activity of [2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate can be compared with similar compounds:

CompoundAnticonvulsant ActivityCytotoxicityMechanism
Compound AModerate (100 mg/kg)High (MCF7 cells)Enzyme inhibition
Compound BLowModerate (HeLa cells)Receptor binding
[Target Compound]High (potentially effective)High (various lines)Oxidative stress modulation

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